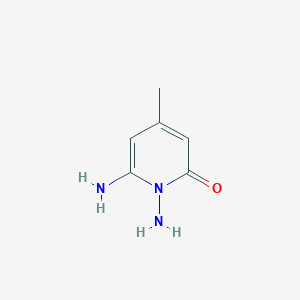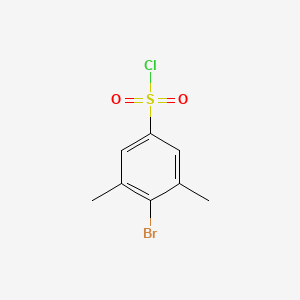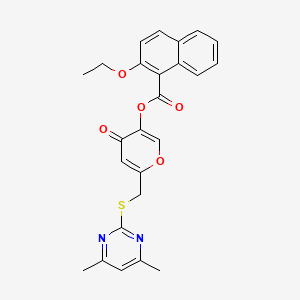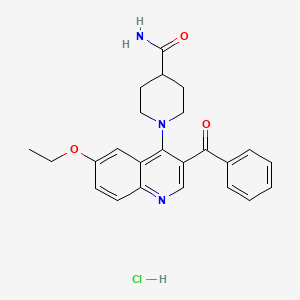![molecular formula C16H9Cl2NOS2 B2716677 (5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 292169-34-7](/img/structure/B2716677.png)
(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H9Cl2NOS2 and its molecular weight is 366.27. The purity is usually 95%.
BenchChem offers high-quality (5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative Activity
Thiazolidinone derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. For example, compounds synthesized with different substituted aromatic sulfonyl chlorides and alkyl halides showed potent antiproliferative activity on carcinoma cell lines like HeLa, HT-29, MCF-7, and HepG-2. The importance of the nitro group on the thiazolidinone moiety was highlighted, with the position of the substituted aryl ring playing a dominant role in antiproliferative activity (Chandrappa et al., 2008). Another study focused on the synthesis of thiazolidinone compounds containing furan moiety, which exhibited moderate to strong antiproliferative activity in human leukemia cells, indicating the significance of electron-donating groups on the thiazolidinone moiety for anticancer properties (Chandrappa et al., 2009).
Antimicrobial and Antifungal Activities
Thiazolidinone derivatives have been investigated for their antimicrobial and antifungal properties. One study synthesized and evaluated the antimicrobial activity of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes. The study found variable and modest activities against these strains, highlighting the potential for developing new antimicrobial agents from thiazolidinone derivatives (B'Bhatt & Sharma, 2017).
Corrosion Inhibition
Thiazolidinone derivatives have also been explored for their corrosion inhibition performance. An experimental and quantum chemical study investigated thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid solution. The study highlighted the efficiency of these inhibitors in protecting mild steel, with the inhibition efficiency increasing with concentration. The adsorption of these inhibitors on mild steel surfaces was found to obey the Langmuir adsorption isotherm, indicating their potential as effective corrosion inhibitors (Yadav et al., 2015).
Propriétés
IUPAC Name |
(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NOS2/c17-11-4-6-13(7-5-11)19-15(20)14(22-16(19)21)9-10-2-1-3-12(18)8-10/h1-9H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXKRKMKDMPTLB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2716595.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2716596.png)
![N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2716598.png)
![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride](/img/structure/B2716600.png)


![5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2716604.png)

![[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2716606.png)




![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide](/img/structure/B2716615.png)